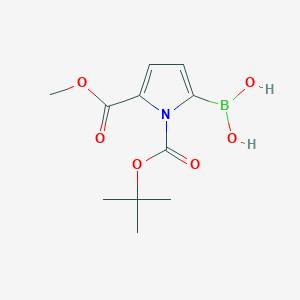

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

Descripción general

Descripción

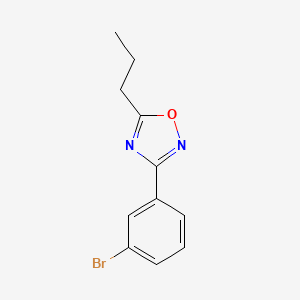

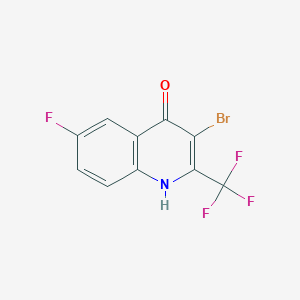

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate, often referred to as TBHMI, is a carboxylic acid derivative of indoline that has been widely studied for its various properties and applications. TBHMI is a versatile compound with many possible uses in various scientific fields. It has been used in organic synthesis, as a reagent in the synthesis of polymers, and as a ligand in catalytic reactions. In addition, TBHMI has been studied for its potential as an antimicrobial agent and its ability to interact with proteins.

Aplicaciones Científicas De Investigación

Synthetic Applications

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is involved in synthetic chemistry processes, particularly in the synthesis of complex organic molecules. For instance, it plays a role in the synthesis of phenolic antioxidants, which are crucial in preventing oxidative degradation in various products, thereby extending their shelf life. Studies highlight the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, emphasizing the need for further research in developing novel compounds with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Environmental Studies

Research on the decomposition of methyl tert-butyl ether (MTBE) using cold plasma reactors sheds light on the environmental impact and degradation pathways of fuel additives. This study underscores the potential of applying radio frequency plasma technology in environmental remediation, particularly for compounds related to tert-butyl groups (Hsieh et al., 2011).

Medical and Pharmaceutical Applications

The chemical structure of this compound, particularly the indoline moiety, is significant in medicinal chemistry. Indoles and their derivatives, including indolines, are key scaffolds in drug design and synthesis due to their biological activity. Research reviews on indole synthesis discuss various strategies and methodologies, highlighting the importance of indoles in developing pharmaceutical compounds (Taber & Tirunahari, 2011).

Mecanismo De Acción

Target of Action

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is an N-substituted indoline derivative . Indoline derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives, to which this compound is related, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

This compound is used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It is also used in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

tert-butyl 7-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,16H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOJETILXZZDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694348 | |

| Record name | tert-Butyl 7-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1030846-88-8 | |

| Record name | tert-Butyl 7-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)

![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)

![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)